2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 1-phenyl-3-propyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-propyl-1H-pyrazole: This compound is structurally similar and serves as a precursor in the synthesis of 2-chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide.
2-chloroacetamide: Another related compound that shares the chloroacetamide functional group.
Uniqueness
This compound is unique due to its specific combination of the pyrazole ring and the chloroacetamide group.
Properties
IUPAC Name |
2-chloro-N-(2-phenyl-5-propylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-6-11-9-13(16-14(19)10-15)18(17-11)12-7-4-3-5-8-12/h3-5,7-9H,2,6,10H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZBHJLHWLTYRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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